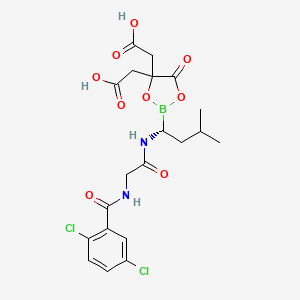
Ixazomib citrate
Overview
Description
Ixazomib citrate is a boronic ester and a prodrug that rapidly hydrolyzes under physiological conditions to its biologically active form, ixazomib, a boronic acid . It is primarily used in the treatment of multiple myeloma, a type of white blood cell cancer . This compound is marketed under the trade name Ninlaro and was developed by Takeda Pharmaceuticals .
Mechanism of Action
Target of Action
Ixazomib citrate is a second-generation proteasome inhibitor . Its primary targets are the proteolytic sites of the 20S proteasome, specifically the CT-L (β5) site . The 20S proteasome plays a crucial role in protein degradation within cells, which is essential for various biological processes .
Mode of Action
This compound is a prodrug that rapidly hydrolyzes to its active form, ixazomib . It acts as an N-capped dipeptidyl leucine boronic acid, which reversibly inhibits the CT-L proteolytic (β5) site of the 20S proteasome . At higher concentrations, it also seems to inhibit the proteolytic β1 and β2 subunits . This inhibition leads to the accumulation of ubiquitinated proteins .
Biochemical Pathways
The inhibition of the proteasome by ixazomib disrupts protein homeostasis within the cell . This disruption leads to the accumulation of misfolded proteins, triggering the activation of apoptotic pathways . The accumulation of these “protein wastes” can cause cell death or apoptosis . Certain types of cancer cells, such as those in multiple myeloma, generate and accumulate proteins at a faster rate, making them more susceptible to the effects of proteasome inhibitors .
Pharmacokinetics
Ixazomib is rapidly absorbed with a median time to reach maximum plasma concentration of approximately 1 hour post-dose . Its pharmacokinetics are described by a three-compartment model with a terminal half-life of 9.5 days . The oral bioavailability of ixazomib is 58% . A high-fat meal decreases both the rate and extent of ixazomib absorption, supporting administration on an empty stomach . Non-cytochrome P450 (CYP)-mediated metabolism is the major clearance mechanism for ixazomib .
Result of Action
Ixazomib’s action results in the induction of apoptosis in multiple myeloma cells . In vitro studies have shown ixazomib to induce apoptosis in multiple myeloma cells that are sensitive or resistant to other conventional therapies . In mouse xenograft models, ixazomib induced tumor growth inhibition .
Action Environment
The efficacy of ixazomib can be influenced by various environmental factors. For instance, a high-fat meal can decrease both the rate and extent of ixazomib absorption . Furthermore, strong inducers of CYP3A, like rifampin, can cause a clinically relevant reduction in ixazomib exposure . Therefore, it is recommended to avoid concomitant administration of ixazomib with strong CYP3A inducers .
Preparation Methods
The preparation of ixazomib citrate involves several synthetic routes and reaction conditions. One efficient process includes the direct conversion of a boroester to this compound . The process can be conducted in a single reaction vessel, making it industrially feasible . The reaction typically involves the use of citric acid monohydrate and dichloromethane as solvents .
Chemical Reactions Analysis
Ixazomib citrate undergoes various chemical reactions, including hydrolysis, which converts it to its active form, ixazomib . It is a selective, potent, and reversible inhibitor of the 20S proteasome, binding preferentially to the β5 chymotrypsin-like proteolytic site . At higher concentrations, it also inhibits the proteolytic β1 and β2 subunits, leading to the accumulation of ubiquitinated proteins .
Scientific Research Applications
Ixazomib citrate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. It is used in combination with lenalidomide and dexamethasone for the treatment of multiple myeloma in patients who have received at least one prior therapy . It is also under investigation for the treatment of other hematological and non-hematological malignancies, graft-versus-host disease, and lupus nephritis .
Comparison with Similar Compounds
Ixazomib citrate is similar to other proteasome inhibitors such as bortezomib and carfilzomib . this compound is unique in that it is the first orally administered proteasome inhibitor approved for the treatment of multiple myeloma . Bortezomib and carfilzomib require parenteral administration, which can be less convenient for patients .
Similar Compounds:- Bortezomib
- Carfilzomib
This compound stands out due to its oral bioavailability and ease of administration, making it a valuable option for patients with multiple myeloma .
Properties
IUPAC Name |
2-[4-(carboxymethyl)-2-[(1R)-1-[[2-[(2,5-dichlorobenzoyl)amino]acetyl]amino]-3-methylbutyl]-5-oxo-1,3,2-dioxaborolan-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23BCl2N2O9/c1-10(2)5-14(21-33-19(32)20(34-21,7-16(27)28)8-17(29)30)25-15(26)9-24-18(31)12-6-11(22)3-4-13(12)23/h3-4,6,10,14H,5,7-9H2,1-2H3,(H,24,31)(H,25,26)(H,27,28)(H,29,30)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOMYENWWXQSNW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)C(CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(=O)C(O1)(CC(=O)O)CC(=O)O)[C@H](CC(C)C)NC(=O)CNC(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23BCl2N2O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924652 | |
| Record name | Ixazomib citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1239908-20-3 | |
| Record name | Ixazomib citrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ixazomib citrate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ixazomib citrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924652 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,2-Dioxaborolane-4,4-diacetic acid,2-((1R)-1-((2-((2,5-dichlorobenzoyl)amino)acetyl)amino)-3-methylbutyl)-5-oxo | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IXAZOMIB CITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46CWK97Z3K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-3-[5-(1,1,1-trifluoro-2-methylpropan-2-yl)-1,2-oxazol-3-yl]urea;hydrochloride](/img/structure/B1139383.png)
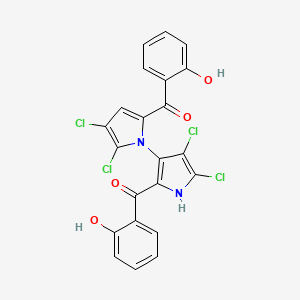
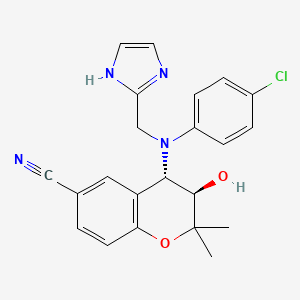

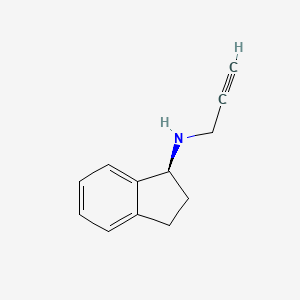
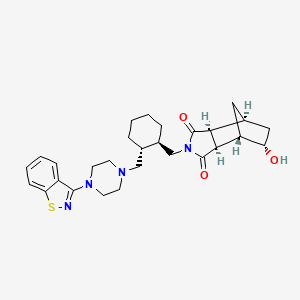
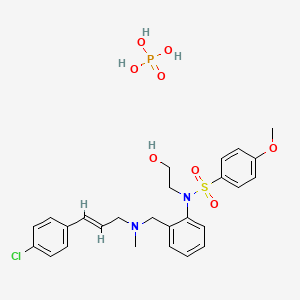
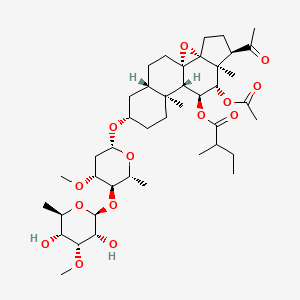

![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B1139397.png)

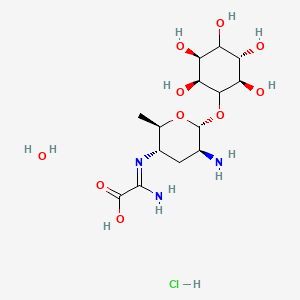
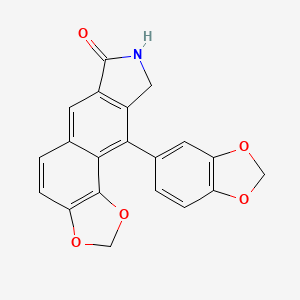
![1-(2-benzhydryloxyethyl)-4-[(E)-3-phenylprop-2-enyl]piperazine;dihydrochloride](/img/structure/B1139405.png)
